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molecular formula C10H11NO4S B8569082 2-(Phenylsulfanyl)ethyl nitroacetate CAS No. 60359-73-1

2-(Phenylsulfanyl)ethyl nitroacetate

Cat. No. B8569082
M. Wt: 241.27 g/mol
InChI Key: IWZGERHTRXJGRH-UHFFFAOYSA-N
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Patent
US04036984

Procedure details

This compound was prepared according to a known process (British Pat. No. 835,521 Spec.). Namely, a solution of β-phenylthioethylalcohol (50g) in dichloromethane (15ml) was saturated with dry hydrogen chloride at 0° C. and to the resulting solution was added, in three portions, dipottassium nitroacetate (27.5g). During the addition, hydrogen chloride was passed into the well stirred mixture while the temperature was allowed to rise to 10° C. Then the gas supply was stopped and the reaction mixture was stirred for 4 hours at less than 10° C. After stirring for 20 hours at 0° C., excess β-phenylthioethyl-alcohol was removed under reduced pressure and the remaining solution was kept to cool, the crystals precipitated was washed with water and then with n-hexane, giving β-phenylthioethyl nitroacetate (11.1g), m.p. 22.0°-24.0° C..
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[N+:12]([CH2:15][C:16]([O-])=[O:17])([O-:14])=[O:13]>ClCCl>[N+:12]([CH2:15][C:16]([O:10][CH2:9][CH2:8][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:17])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
27.5 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred mixture while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
to rise to 10° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 4 hours at less than 10° C
Duration
4 h
STIRRING
Type
STIRRING
Details
After stirring for 20 hours at 0° C.
Duration
20 h
CUSTOM
Type
CUSTOM
Details
excess β-phenylthioethyl-alcohol was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the crystals precipitated
WASH
Type
WASH
Details
was washed with water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC(=O)OCCSC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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